molecular formula C6H12O3 B1283568 3-(Propan-2-yloxy)propanoic acid CAS No. 41255-85-0

3-(Propan-2-yloxy)propanoic acid

Cat. No.: B1283568
CAS No.: 41255-85-0
M. Wt: 132.16 g/mol
InChI Key: DVNBASXKSCNLKQ-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-(Propan-2-yloxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.

Safety and Hazards

“3-(Propan-2-yloxy)propanoic acid” is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yloxy)propanoic acid typically involves the esterification of propanoic acid with isopropanol, followed by hydrolysis. One common method includes the use of a catalyst such as sulfuric acid to facilitate the esterification reaction. The reaction mixture is then subjected to hydrolysis under acidic or basic conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly employed.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the isopropoxy group.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    3-(Methoxy)propanoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-(Ethoxy)propanoic acid: Contains an ethoxy group instead of an isopropoxy group.

    3-(Butoxy)propanoic acid: Features a butoxy group in place of the isopropoxy group.

Uniqueness: 3-(Propan-2-yloxy)propanoic acid is unique due to the presence of the isopropoxy group, which imparts distinct physicochemical properties. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-propan-2-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(2)9-4-3-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNBASXKSCNLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567261
Record name 3-[(Propan-2-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41255-85-0
Record name 3-[(Propan-2-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yloxy)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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